2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of piperidine, pyrrolidine, and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Formation of the Pyrrolidine Ring: Pyrrolidine derivatives can be synthesized via cyclization of amino acids or through the reduction of pyrroles.
Formation of the Oxazole Ring: This can be synthesized through cyclization reactions involving nitriles and amides under acidic or basic conditions.
Coupling Reactions: The final compound is obtained by coupling the intermediate products using reagents such as sulfonyl chlorides and nitriles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can be performed on the oxazole ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, nitriles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine and pyrrolidine rings may contribute to binding affinity and specificity, while the oxazole ring can modulate electronic properties and reactivity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(PIPERIDINE-1-YL)BENZONITRILE: Shares the piperidine and nitrile functionalities.
5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE: Contains the pyrrolidine and oxazole rings.
2-(PIPERIDINE-1-SULFONYL)PHENYL: Features the piperidine and sulfonyl groups.
Uniqueness
2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to the combination of its three distinct ring systems, which confer specific electronic and steric properties
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c20-14-17-19(22-10-4-5-11-22)26-18(21-17)15-6-8-16(9-7-15)27(24,25)23-12-2-1-3-13-23/h6-9H,1-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASMQEJCJQPWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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